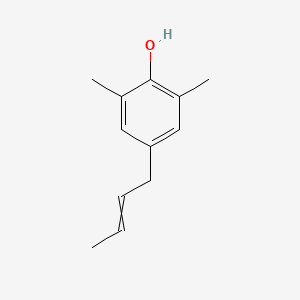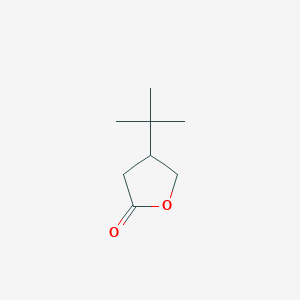
4-Tert-butyldihydrofuran-2(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyldihydrofuran-2(3h)-one is an organic compound that belongs to the class of lactones It is characterized by a furan ring with a tert-butyl group attached to the fourth carbon and a ketone group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Tert-butyldihydrofuran-2(3h)-one can be synthesized through several methods. One common approach involves the cyclization of 4-tert-butyl-4-hydroxybutanoic acid under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyldihydrofuran-2(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of 4-tert-butyl-4-hydroxybutanoic acid.
Reduction: Formation of 4-tert-butyl-2-hydroxyfuran.
Substitution: Formation of various substituted furan derivatives.
Applications De Recherche Scientifique
4-Tert-butyldihydrofuran-2(3h)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-tert-butyldihydrofuran-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butyl-2,3-dihydrofuran: Similar structure but lacks the ketone group.
4-Tert-butyl-2-furanone: Similar structure but with a different position of the ketone group.
Uniqueness
4-Tert-butyldihydrofuran-2(3h)-one is unique due to its specific structural features, including the presence of both a tert-butyl group and a ketone group within the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
22530-95-6 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
4-tert-butyloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-8(2,3)6-4-7(9)10-5-6/h6H,4-5H2,1-3H3 |
Clé InChI |
FGUZBQZVQHQCFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
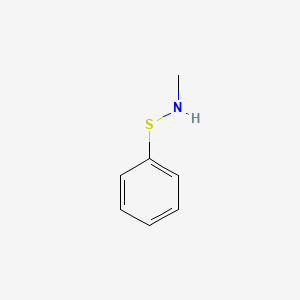
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)

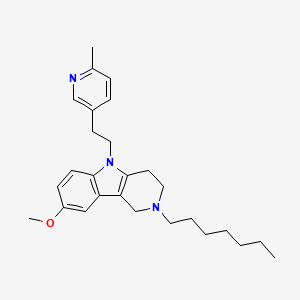
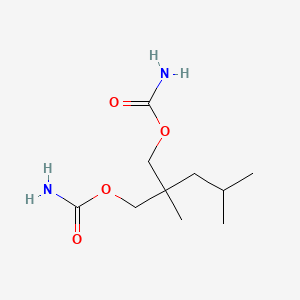
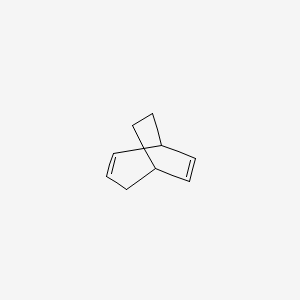
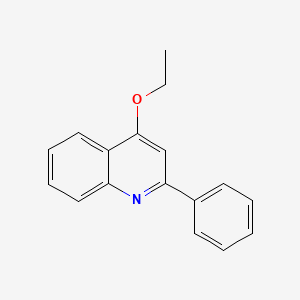
![N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide](/img/structure/B14699989.png)
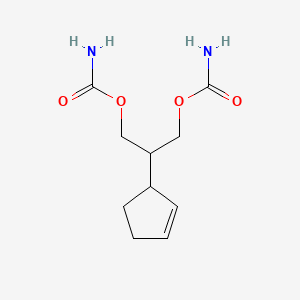

![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)
